molecular formula C20H20INO B605383 1-Pentyl-3-(2-iodobenzoyl)indole CAS No. 335160-91-3

1-Pentyl-3-(2-iodobenzoyl)indole

Cat. No. B605383
CAS RN: 335160-91-3
M. Wt: 417.29
InChI Key: GAJBHYUAJOTAEW-UHFFFAOYSA-N
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Description

1-Pentyl-3-(2-iodobenzoyl)indole, also known as AM-679, is a chemical compound . It has a molecular formula of C20H20INO and a mass of 417.059±0 dalton .


Synthesis Analysis

The synthesis of this compound has been reported in scientific literature . The structure elucidation was carried out by LC-UV-MS/MS, LC-TOF-MS, GC-MS, and NMR .


Molecular Structure Analysis

The molecular structure of this compound consists of a pentyl group attached to an indole ring, which is further connected to a 2-iodobenzoyl group . The canonical SMILES representation is CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3I .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 529.3±30.0 °C at 760 mmHg . The compound has a molar refractivity of 104.3±0.5 cm3 .

Scientific Research Applications

  • Forensic Science : 1-Pentyl-3-(2-iodobenzoyl)indole, known as AM-679, has been identified as a cannabinoid receptor agonist. It has been detected in seized bulk powders in Hungary, suggesting its potential use in "smart products" or synthetic cannabinoid blends (Jankovics et al., 2012).

  • Pharmacology and Drug Detection : Monoclonal antibodies have been developed against 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, a derivative of this compound, for rapid and sensitive drug detection. This illustrates the compound's relevance in the development of drug testing methodologies (Nakayama & Kenjyou, 2015).

  • Chemical Synthesis and Antioxidant Activity : Research on the synthesis of 3-Selanyl-1H-indoles and their antioxidant activity highlights the broader chemical utility of indole derivatives. Although not directly related to this compound, this research shows the importance of indole derivatives in medicinal chemistry (Vieira et al., 2017).

  • Metabolite Identification : The identification of urinary metabolites of similar compounds, such as 3-(4-methoxybenzoyl)-1-pentylindole, in drug intoxication cases, underscores the importance of understanding the metabolism and detection of synthetic cannabinoids (Kavanagh et al., 2012).

  • Chemical Analysis and Identification : Studies on the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles, which are structurally related to this compound, provide insights into analytical methods for identifying and differentiating synthetic cannabinoids (Abdel-Hay et al., 2015).

Mechanism of Action

Target of Action

It is known that indole derivatives often interact with various biological receptors and enzymes .

Mode of Action

Indole compounds often interact with their targets through hydrogen bonds . The exact interaction of 1-Pentyl-3-(2-iodobenzoyl)indole with its targets and the resulting changes at the molecular level remain to be elucidated.

Biochemical Pathways

Indole derivatives have been reported to exhibit anticancer activity by targeting different biological receptors and enzymes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is therefore unknown. The compound has a molecular weight of 417.283 , which may influence its pharmacokinetic properties.

Result of Action

Indole derivatives have been reported to have anticancer potential .

Action Environment

The compound’s storage temperature is recommended to be between 28°c , suggesting that temperature could affect its stability.

Biochemical Analysis

Biochemical Properties

It is known that it interacts with the CB1 and CB2 receptors as a full agonist. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes.

Cellular Effects

The cellular effects of 1-Pentyl-3-(2-iodobenzoyl)indole are primarily mediated through its interaction with the CB1 and CB2 receptors

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the CB1 and CB2 receptors as a full agonist. This binding can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

properties

IUPAC Name

(2-iodophenyl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20INO/c1-2-3-8-13-22-14-17(15-9-5-7-12-19(15)22)20(23)16-10-4-6-11-18(16)21/h4-7,9-12,14H,2-3,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJBHYUAJOTAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901009999
Record name AM-679
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

335160-91-3
Record name (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335160-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-679
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335160913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-679
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-679 (CANNABINOID)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TFT4BO1C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What makes 1-pentyl-3-(2-iodobenzoyl)indole significant in the context of synthetic cannabinoid research?

A1: This compound belongs to a group of new psychoactive substances (NPS) that mimic the effects of cannabis. The emergence of this compound and 1-pentyl-3-(1-adamantoyl)indole in Hungary [] highlights the constantly evolving landscape of NPS. Researchers identified these compounds in seized bulk powders, indicating their potential distribution and use as recreational drugs. This discovery underscores the need for continuous monitoring, analytical method development, and research to understand the potential health risks associated with these emerging substances.

Q2: What analytical techniques were used to identify and characterize this compound?

A2: The researchers utilized a combination of techniques to identify and characterize this compound []. Gas chromatography-mass spectrometry (GC-MS) was employed for initial screening and identification based on the compound's fragmentation pattern. Further structural confirmation was achieved using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. This multi-pronged analytical approach allowed for accurate determination of the compound's molecular formula, weight, and structural characteristics.

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